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Compound of Interest

Compound Name:
2-(Pyrrolidin-1-yl)pyridine-3-

boronic acid

Cat. No.: B580337 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 2-
(Pyrrolidin-1-yl)pyridine-3-boronic acid, a valuable building block in medicinal chemistry and

materials science. The protocols detailed below are based on established synthetic

methodologies for analogous compounds and common applications in cross-coupling

reactions.

Physical and Chemical Properties
Property Value

IUPAC Name (2-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid

CAS Number 1257648-75-1

Molecular Formula C₉H₁₃BN₂O₂

Molecular Weight 192.02 g/mol

Appearance White to off-white powder

Melting Point 107-112 °C[1]

Storage Store at 2-8°C[1]
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Synthesis Protocol: A Proposed Multi-Step Route
A direct, published synthesis for 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid is not readily

available in the literature. Therefore, a plausible multi-step synthetic route is proposed below,

starting from commercially available 2-chloronicotinonitrile. This pathway involves a

nucleophilic aromatic substitution, nitrile hydrolysis, Hofmann rearrangement, and a final

Sandmeyer reaction.

Diagram of Proposed Synthesis Workflow
Proposed Synthesis of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid
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Caption: Proposed multi-step synthesis of the target compound.
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Step 1: Synthesis of 2-(Pyrrolidin-1-yl)nicotinonitrile
This step involves the nucleophilic aromatic substitution of the chloro group in 2-

chloronicotinonitrile with pyrrolidine.

Materials:

2-Chloronicotinonitrile

Pyrrolidine

Potassium carbonate (K₂CO₃) or other suitable base

Dimethylformamide (DMF) or other polar aprotic solvent

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a solution of 2-chloronicotinonitrile (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and

pyrrolidine (1.2 eq).

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction

progress by TLC.

After completion, cool the reaction mixture to room temperature and pour it into water.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford 2-(pyrrolidin-1-

yl)nicotinonitrile.
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Step 2: Hydrolysis to 2-(Pyrrolidin-1-yl)nicotinamide
The nitrile is partially hydrolyzed to the corresponding primary amide. Using basic hydrogen

peroxide is a common method to achieve this transformation without over-hydrolysis to the

carboxylic acid.[2]

Materials:

2-(Pyrrolidin-1-yl)nicotinonitrile

Ethanol

Sodium hydroxide (NaOH) solution (e.g., 6M)

Hydrogen peroxide (H₂O₂, 30% solution)

Water

Procedure:

Dissolve 2-(pyrrolidin-1-yl)nicotinonitrile (1.0 eq) in ethanol.

Cool the solution in an ice bath and add sodium hydroxide solution, followed by the dropwise

addition of hydrogen peroxide.

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

Once the starting material is consumed, neutralize the reaction mixture with a dilute acid

(e.g., 1M HCl).

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under

reduced pressure to yield 2-(pyrrolidin-1-yl)nicotinamide.

Step 3: Hofmann Rearrangement to 3-Amino-2-
(pyrrolidin-1-yl)pyridine
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The amide is converted to the corresponding amine with the loss of one carbon atom via the

Hofmann rearrangement.

Materials:

2-(Pyrrolidin-1-yl)nicotinamide

Sodium hydroxide (NaOH)

Bromine (Br₂)

Dichloromethane

Procedure:

Prepare a solution of sodium hydroxide in water and cool it to 0 °C.

Slowly add bromine (1.05 eq) to the cold NaOH solution to form sodium hypobromite.

In a separate flask, dissolve 2-(pyrrolidin-1-yl)nicotinamide (1.0 eq) in a minimal amount of

cold water or a suitable organic solvent.

Add the amide solution to the freshly prepared sodium hypobromite solution at 0 °C.

Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2

hours.

Cool the mixture and extract the product with dichloromethane.

Dry the organic layer over anhydrous sodium sulfate and concentrate to give 3-amino-2-

(pyrrolidin-1-yl)pyridine.

Step 4: Sandmeyer Reaction to 2-(Pyrrolidin-1-
yl)pyridine-3-boronic acid
The final step is the conversion of the amino group to a boronic acid via a diazonium salt

intermediate.
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Materials:

3-Amino-2-(pyrrolidin-1-yl)pyridine

Tetrafluoroboric acid (HBF₄, 48% in water)

Sodium nitrite (NaNO₂)

Copper(I) bromide (CuBr) (catalytic)

Water

Diethyl ether

Procedure:

Dissolve 3-amino-2-(pyrrolidin-1-yl)pyridine (1.0 eq) in a solution of tetrafluoroboric acid at 0

°C.

Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5

°C.

Stir the mixture for 30 minutes at 0 °C to form the diazonium tetrafluoroborate salt.

Isolate the precipitated diazonium salt by filtration and wash with cold diethyl ether.

To a solution of the diazonium salt in a suitable solvent, add water and heat gently to effect

hydrolysis to the boronic acid. The addition of a copper catalyst may be beneficial.

Extract the product with an organic solvent, dry, and concentrate.

Purify the crude 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid by recrystallization or

chromatography.

Application Protocol: Suzuki-Miyaura Cross-
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2-(Pyrrolidin-1-yl)pyridine-3-boronic acid is an excellent coupling partner in palladium-

catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds with various aryl and

heteroaryl halides.

Diagram of Suzuki-Miyaura Coupling Workflow
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Caption: General workflow for a Suzuki-Miyaura coupling reaction.

General Procedure for Suzuki-Miyaura Coupling
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Materials:

2-(Pyrrolidin-1-yl)pyridine-3-boronic acid

Aryl or heteroaryl halide (e.g., bromobenzene, 4-bromoanisole)

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], PdCl₂(dppf))

Base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃])

Solvent system (e.g., 1,4-Dioxane/water, Toluene/water)

Inert gas (Nitrogen or Argon)

Reaction Conditions:

Parameter Condition

Boronic Acid 1.2 - 1.5 equivalents

Aryl Halide 1.0 equivalent

Palladium Catalyst 1-5 mol%

Base 2.0 - 3.0 equivalents

Solvent Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O

Temperature 80 - 110 °C

Reaction Time 4 - 24 hours

Procedure:

To a reaction vessel, add 2-(pyrrolidin-1-yl)pyridine-3-boronic acid (1.2 eq), the aryl halide

(1.0 eq), the palladium catalyst (e.g., 3 mol% Pd(PPh₃)₄), and the base (e.g., 2.0 eq K₂CO₃).

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

Add the degassed solvent system (e.g., dioxane and water, 4:1).
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Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required

time, monitoring by TLC or LC-MS.

Upon completion, cool the reaction to room temperature.

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl

compound.

Safety Information
2-(Pyrrolidin-1-yl)pyridine-3-boronic acid: May cause skin, eye, and respiratory irritation.

Handle with appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat. Work in a well-ventilated fume hood.

Palladium Catalysts: Can be toxic and pyrophoric. Handle with care under an inert

atmosphere.

Bases: Strong bases like sodium hydroxide are corrosive. Avoid contact with skin and eyes.

Solvents: Organic solvents are flammable and may be toxic. Use in a well-ventilated area

away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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